Electrophilicity Parameter (E) in DMSO: Quantified Imine Reactivity vs. Amine Carbamates
tert-Butyl benzylidenecarbamate has a measured electrophilicity parameter E = -14.22 in DMSO, determined from aziridination reactions with S-ylides [1]. In contrast, amine-based carbamates such as tert-butyl benzylcarbamate lack a defined imine electrophilic center and are not characterized on this scale; their nucleophilic nitrogen requires activation for bond formation. The negative E value quantifies moderate electrophilicity suitable for controlled nucleophilic additions under mild conditions, distinguishing it from both more reactive iminium ions (E ~ -10 to -5) and inert amine carbamates.
| Evidence Dimension | Electrophilicity parameter (E) in DMSO |
|---|---|
| Target Compound Data | E = -14.22 |
| Comparator Or Baseline | tert-Butyl benzylcarbamate (amine carbamate): No imine electrophilic center; not applicable |
| Quantified Difference | Qualitative difference: imine electrophile vs. amine nucleophile |
| Conditions | DMSO solvent; determined from aziridination reaction with S-ylides (J. Am. Chem. Soc. 2011, 133, 8240-8251) |
Why This Matters
Procurement decisions hinge on this fundamental mechanistic distinction: only imine-based carbamates enable direct nucleophilic addition pathways essential for asymmetric C-C bond formation.
- [1] Mayr, H.; Ofial, A. R. Mayr's Database of Reactivity Parameters. (E)-tert-butyl benzylidenecarbamate (in DMSO). J. Am. Chem. Soc. 2011, 133, 8240-8251. https://www.cup.lmu.de/oc/mayr/reaktionsdatenbank/fe/details/780 (accessed 2026-04-14). View Source
